molecular formula C7H10N2O3S B12816633 5-(Aminomethyl)-2-hydroxybenzenesulfonamide

5-(Aminomethyl)-2-hydroxybenzenesulfonamide

Cat. No.: B12816633
M. Wt: 202.23 g/mol
InChI Key: DAWFHHCSEDIICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-hydroxybenzenesulfonamide is an organic compound that features an aminomethyl group attached to a hydroxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-hydroxybenzenesulfonamide typically involves the reductive amination of bio-platform molecules. This process can be catalyzed using thermocatalysis, electrocatalysis, or photocatalysis . The reaction conditions often include the presence of a catalyst, such as sulfuric acid, and the use of renewable biomass as a starting material .

Industrial Production Methods

Industrial production methods for this compound may involve the catalytic transformation of biomass into value-added chemicals. This approach is appealing due to its potential for low energy consumption and high selectivity towards desirable products .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by specific oxidizing agents.

    Reduction: Reductive amination is a common method for synthesizing this compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, ammonia, and various catalysts. The reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino acids, furan amines, and pyrrolidones .

Scientific Research Applications

5-(Aminomethyl)-2-hydroxybenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, depending on the target. It can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 5-aminomethyl-2-furancarboxylic acid and 5-hydroxymethylfurfurylamine .

Uniqueness

What sets 5-(Aminomethyl)-2-hydroxybenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

5-(aminomethyl)-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c8-4-5-1-2-6(10)7(3-5)13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12)

InChI Key

DAWFHHCSEDIICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.